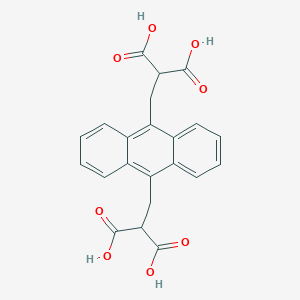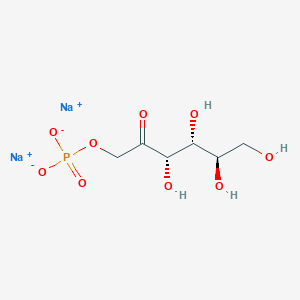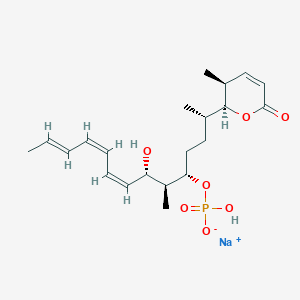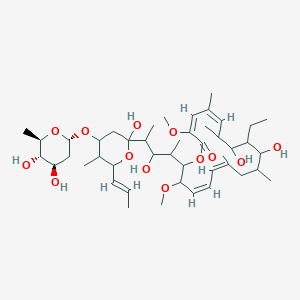
2-(2-Fluorophenyl)-2-(methylamino)cyclohexan-1-one;hydrochloride
Descripción general
Descripción
2-fluoro Deschloroketamine (hydrochloride) is an analytical reference standard that is structurally categorized as an arylcyclohexylamine. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
Aplicaciones Científicas De Investigación
Chemical Precursor Analysis
Research by Luo et al. (2022) identified a chemical precursor of 2-fluorodeschloroketamine, closely related to the compound . They established methods for qualitative analysis and elucidated the decomposition pathways of the precursor, which is significant for understanding the chemical behavior of related compounds, including 2-(2-Fluorophenyl)-2-(methylamino)cyclohexan-1-one;hydrochloride (Luo et al., 2022).
Novel Ketamine Derivative Development
Moghimi et al. (2014) synthesized a novel ketamine derivative, 2-(2-fluorophenyl)-2-methylamino-cyclohexanone, offering insights into the development and properties of similar compounds. This research helps in understanding the structure and potential applications of related derivatives (Moghimi et al., 2014).
Compound Structure and Analysis
Jasinski et al. (2012) and Maixner et al. (2017) conducted studies focusing on the structural characterization of compounds similar to this compound. These studies provide valuable information on the conformation and properties of such compounds, which is essential for understanding their potential applications (Jasinski et al., 2012); (Maixner et al., 2017).
Anti-Leukemia Activity
Research by Yang et al. (2009) explored the synthesis and anti-leukemia activity of compounds structurally related to this compound. This study contributes to the understanding of the potential medical applications of such compounds (Yang et al., 2009).
Tritium Labeling and Analysis
Blackburn and Ober (1967) described the tritium labeling of a compound structurally similar to the compound . Such studies are crucial for tracing and studying the behavior of these compounds in various environments (Blackburn & Ober, 1967).
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-2-(methylamino)cyclohexan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO.ClH/c1-15-13(9-5-4-8-12(13)16)10-6-2-3-7-11(10)14;/h2-3,6-7,15H,4-5,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOFLBNEXJTBJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCCCC1=O)C2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101344989 | |
| Record name | 2-Fluoro Deschloroketamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101344989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111982-49-1 | |
| Record name | 2-Fluoro Deschloroketamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101344989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















